molecular formula C7H8N2O4 B2379341 2-Amino-4-methoxy-5-nitrophenol CAS No. 1384701-67-0

2-Amino-4-methoxy-5-nitrophenol

Cat. No. B2379341
CAS RN: 1384701-67-0
M. Wt: 184.151
InChI Key: MWTACRQOFSROOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-5-nitrophenol is a chemical compound . It is a member of phenols, a primary amino compound, a monomethoxybenzene and a phenylethylamine .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of 2-Amino-4-methoxy-5-nitrophenol might involve similar methods.


Molecular Structure Analysis

The molecular weight of 2-Amino-4-methoxy-5-nitrophenol is 184.15 . Its InChI code is 1S/C7H8N2O4/c1-13-7-2-4 (8)6 (10)3-5 (7)9 (11)12/h2-3,10H,8H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-4-methoxy-5-nitrophenol is a powder . It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Use in Dyeing Processes

2-Amino-4-methoxy-5-nitrophenol is used in dyeing processes in the textile industry . It is particularly used in dyeing cotton .

Use as a Chromogenic Agent

This compound is used as a chromogenic agent in printing processes . This means it is used to produce or stimulate color changes.

Intermediate in the Synthesis of Azo Dyes and Pigment Yellow 74

2-Amino-4-methoxy-5-nitrophenol is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 . Pigment Yellow 74 is a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Constituent of Pigment Pastes for Paper and Adhesives

This compound is also a constituent of pigment pastes for paper and adhesives . This means it is used to add color to these materials.

Fungicidal Properties

2-Amino-4-methoxy-5-nitrophenol and its derivatives have been studied for their fungicidal properties . The study found that replacement of the hydrogen atom in the amino group by a aldehyde group leads to an increase in fungicidal activity with respect to Rhizoctonia solani and Bipolaris sorokiniana . A replacement of the hydrogen atom by a ketone group increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .

Use in Hair Dye Components

2-Amino-4-methoxy-5-nitrophenol is used in hair dye components . It has been found that this compound, along with 4-nitro-2-aminophenol, induced Cu (II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene .

Safety and Hazards

2-Amino-4-methoxy-5-nitrophenol may be harmful by inhalation or skin absorption. It is an irritant of the skin, eyes, and upper respiratory tract . When heated to decomposition, it emits irritating gases and toxic fumes .

Mechanism of Action

Target of Action

2-Amino-4-methoxy-5-nitrophenol is a complex organic compound that can interact with various biological targets. It has been used in the synthesis of potent VEGF and tyrosine kinase inhibitors . These inhibitors are known to play a crucial role in regulating cell growth and survival, making them important targets in cancer therapy.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a nitrophenol derivative, it can undergo various chemical reactions, including electrophilic aromatic substitution . This allows it to bind to its targets and inhibit their function. The presence of the nitro group also makes it a strong electron-withdrawing group, which can influence its reactivity and interaction with other molecules .

Biochemical Pathways

While specific biochemical pathways affected by 2-Amino-4-methoxy-5-nitrophenol are not well-documented, nitrophenol compounds are known to be involved in various biological processes. For instance, they can participate in redox reactions and influence cellular signaling pathways. The compound’s potential to form by environmental degradation of 2,4-dinitrophenol, a known fungicide, also suggests possible involvement in microbial metabolic pathways .

Result of Action

The molecular and cellular effects of 2-Amino-4-methoxy-5-nitrophenol’s action depend on its specific targets and the nature of its interactions. As a potential inhibitor of VEGF and tyrosine kinases, it could potentially suppress angiogenesis and cell proliferation, respectively . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-methoxy-5-nitrophenol. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets. Moreover, its stability could be influenced by light, as suggested by a study showing that 2-chloro-4-nitroanisole, a related compound, forms 2-Amino-4-methoxy-5-nitrophenol upon irradiation .

properties

IUPAC Name

2-amino-4-methoxy-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTACRQOFSROOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methoxy-5-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.